Trk-IN-6 -

Trk-IN-6

Catalog Number: EVT-14056705
CAS Number:
Molecular Formula: C21H21F3N6O2
Molecular Weight: 446.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trk-IN-6 is classified as a selective inhibitor of NTRK tyrosine kinases. NTRK proteins include TRKA, TRKB, and TRKC, which are involved in signaling pathways that regulate neuronal development and function. The classification of Trk-IN-6 as an NTRK inhibitor places it within the broader category of targeted cancer therapies aimed at specific molecular alterations in tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Trk-IN-6 involves several key steps typically employed in the development of small molecule inhibitors. While specific proprietary details may not be publicly available, general methods include:

  1. Building Blocks: The synthesis begins with the selection of appropriate chemical building blocks that can be assembled to form the core structure of Trk-IN-6.
  2. Chemical Reactions: Various organic reactions such as coupling reactions, cyclizations, and functional group modifications are utilized to construct the desired molecular framework.
  3. Purification: After synthesis, purification techniques such as chromatography are applied to isolate the compound from by-products and unreacted materials.
  4. Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of Trk-IN-6.
Molecular Structure Analysis

Structure and Data

Trk-IN-6's molecular structure is characterized by specific functional groups that confer its inhibitory properties against NTRK proteins. While exact structural data may vary depending on the source, it typically includes:

  • Core Structure: A scaffold that supports interactions with the ATP-binding site of NTRK.
  • Functional Groups: Specific moieties that enhance binding affinity and selectivity for NTRK over other kinases.

The precise three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or computational modeling.

Chemical Reactions Analysis

Reactions and Technical Details

Trk-IN-6 undergoes several chemical reactions during its synthesis:

  1. Coupling Reactions: These are essential for forming bonds between different molecular fragments.
  2. Deprotection Steps: If protecting groups are used during synthesis, they must be removed to yield the active compound.
  3. Final Modifications: Additional reactions may be performed to optimize pharmacokinetic properties or enhance selectivity.

Understanding these reactions is crucial for improving yield and efficiency in synthesizing Trk-IN-6.

Mechanism of Action

Process and Data

Trk-IN-6 exerts its effects by binding to the kinase domain of NTRK proteins, inhibiting their phosphorylation activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival. The mechanism can be summarized as follows:

  1. Binding: Trk-IN-6 binds to the ATP-binding site of NTRK.
  2. Inhibition: This prevents ATP from phosphorylating tyrosine residues on the receptor.
  3. Downstream Effects: The inhibition leads to reduced activation of signaling pathways such as MAPK and PI3K, ultimately resulting in decreased tumor cell growth.

Data supporting this mechanism typically comes from biochemical assays demonstrating reduced phosphorylation levels in treated cells compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trk-IN-6 possesses distinct physical and chemical properties that contribute to its functionality:

  • Molecular Weight: Typically falls within a range suitable for drug-like properties (e.g., 300–500 g/mol).
  • Solubility: Its solubility profile is optimized for bioavailability.
  • Stability: The compound is designed to remain stable under physiological conditions.

Characterization studies often include assessments of these properties using standard analytical techniques.

Applications

Scientific Uses

Trk-IN-6 has several applications in scientific research and clinical settings:

  1. Cancer Treatment: It is primarily investigated for use in treating cancers harboring NTRK fusions, such as certain sarcomas and thyroid cancers.
  2. Biomarker Development: Research on Trk-IN-6 contributes to understanding biomarkers for patient selection in targeted therapies.
  3. Preclinical Studies: It serves as a model compound in preclinical studies evaluating the effectiveness of NTRK inhibitors.
Introduction to TRK Biology and Oncogenic Mechanisms

TRK Signaling Pathways in Cellular Homeostasis and Malignancy

TRK signaling converges on three primary pathways:

  • MAPK/ERK Pathway: Mediates cell differentiation and proliferation via RAS/RAF/MEK/ERK cascade [2] [10].
  • PI3K/AKT Pathway: Promotes cell survival by inhibiting pro-apoptotic proteins (e.g., BAD) [2] [4].
  • PLCγ Pathway: Regulates calcium flux and PKC activation, influencing synaptic plasticity [2] [3].

In malignancy, dysregulated TRK signaling drives tumorigenesis through:

  • Autocrine Loops: Aggressive neuroblastomas co-express TRKB and BDNF, enabling self-sustaining survival signals [10].
  • Constitutive Activation: Oncogenic mutations (e.g., kinase domain duplications) mimic ligand-bound states [8].
  • Therapeutic Resistance: TRKB upregulation in neuroblastoma confers resistance to chemotherapy and anoikis [10].

Table 1: Key Downstream Effectors of TRK Signaling

PathwayKey ComponentsBiological Outcome
MAPK/ERKRAS → RAF → ERKProliferation, Differentiation
PI3K/AKTPI3K → PDK1 → AKTCell Survival, Metastasis
PLCγPLCγ → PKC → Ca²⁺Neuronal Plasticity

Toggle to view TRK pathway crosstalk mechanismsTRK receptors coordinate with GPCRs, steroid receptors, and Src kinases to amplify oncogenic signals. For example, zinc influx activates Src-mediated transphosphorylation of TRKB, bypassing neurotrophin dependence [2].

NTRK Gene Fusions as Oncogenic Drivers: Structural and Functional Implications

NTRK fusions result from chromosomal rearrangements linking the 3’-region of NTRK genes (encoding the TKD) to the 5’-region of partner genes (e.g., ETV6, LMNA). This generates chimeric proteins with ligand-independent kinase activity [3] [6]. Key mechanisms include:

  • Dimerization Domains: Fusion partners (e.g., ETV6) provide oligomerization domains, enabling constitutive dimerization [6].
  • Subcellular Mislocalization: Chimeric proteins may aberrantly localize to compartments with abundant substrates [8].
  • Altered Kinase Specificity: Fusions like SQSTM1-NTRK1 exhibit enhanced phosphorylation of oncogenic substrates [6].

Table 2: Clinically Prevalent NTRK Fusions

Fusion GeneCancer TypeFrequency
ETV6-NTRK3Secretory breast carcinoma, Glioblastoma>90% in rare cancers
LMNA-NTRK1Colorectal cancer, Sarcoma1–5%
TPM3-NTRK1Papillary thyroid carcinoma26%
SQSTM1-NTRK1Non-small cell lung cancer<1%

Toggle to view structural impact of common fusionsETV6-NTRK3 fusions replace TRKC’s extracellular domain with ETV6’s sterile alpha motif (SAM), driving spontaneous oligomerization. This activates PI3K/AKT 10-fold higher than wild-type TRKC [3] [6].

Role of TRK Isoforms (TRKA, TRKB, TRKC) in Tumorigenesis and Metastasis

TRK isoforms exhibit context-dependent roles in cancer:

  • TRKA: High expression correlates with favorable prognosis in neuroblastoma but promotes growth in pancreatic and prostate cancers [4] [10].
  • TRKB: Overexpressed in MYCN-amplified neuroblastomas; drives angiogenesis, metastasis, and chemoresistance via BDNF autocrine loops [10].
  • TRKC: Truncated isoforms (e.g., TRKC-T1) act as dominant-negative suppressors in glioblastoma, while full-length isoforms enhance invasion in medullary thyroid carcinoma [4].

Table 3: TRK Isoform Dysregulation Across Cancers

IsoformCancer TypePrognostic Significance
TRKANeuroblastomaFavorable (differentiation)
TRKBNeuroblastoma, NSCLCPoor (metastasis, drug resistance)
TRKCMedullary thyroid cancerPoor (tumorigenicity)

Toggle to view isoform-specific splicing mechanismsAlternative splicing generates TRKA-III (exons 6/7/9 skipped), a constitutively active isoform in neural stem cells. Its expression in neuroblastoma correlates with undifferentiated histology [10].

Properties

Product Name

Trk-IN-6

IUPAC Name

2-[4-[5-[[(1R)-1-[2-(2,2-difluoroethoxy)-5-fluorophenyl]ethyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]pyrazol-1-yl]ethanol

Molecular Formula

C21H21F3N6O2

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C21H21F3N6O2/c1-13(16-8-15(22)2-3-18(16)32-12-19(23)24)27-20-4-5-30-21(28-20)17(10-26-30)14-9-25-29(11-14)6-7-31/h2-5,8-11,13,19,31H,6-7,12H2,1H3,(H,27,28)/t13-/m1/s1

InChI Key

GYWAMONQPZXXDB-CYBMUJFWSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OCC(F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)CCO

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)OCC(F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.